molecular formula C20H23FN2O3S B2729773 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941882-50-4

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2729773
M. Wt: 390.47
InChI Key: VEANSRFIYMFVBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide”, sulfonyl fluorides, which are part of the compound’s structure, have been synthesized using direct fluorosulfonylation with fluorosulfonyl radicals . This method has been described as a concise and efficient approach for producing sulfonyl fluorides.

Scientific Research Applications

Histone Deacetylase Inhibition

  • Compounds similar to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. For example, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines show potent HDAC inhibition and cytotoxicity to PC-3 cells, which are prostate cancer cells (Liu et al., 2015).

Anticancer Activity

  • Several studies have synthesized and evaluated the anticancer activity of compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide. For instance, a study by Ghorab et al. (2015) synthesized novel sulfonamide derivatives and found them to be effective against breast and colon cancer cell lines (Ghorab et al., 2015).

Synthesis of Bioactive Molecules

  • The compound has been used in the synthesis of various bioactive molecules, including those with potential antibacterial and antimicrobial properties. For example, Patel et al. (2009) explored the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening (Patel et al., 2009).

Enzyme Inhibition

  • Related compounds have been investigated for their ability to inhibit specific enzymes. For instance, Supuran et al. (2013) studied aromatic sulfonamide inhibitors of carbonic anhydrases, finding them effective against multiple isoenzymes (Supuran et al., 2013).

Pharmaceutical Research

  • These compounds have been used in pharmaceutical research, particularly in the development of novel drugs. For example, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, have been studied for its potential in treating insomnia (Renzulli et al., 2011).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-20(2,3)19(24)22-16-8-11-18-14(13-16)5-4-12-23(18)27(25,26)17-9-6-15(21)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEANSRFIYMFVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

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